molecular formula C12H16BrNO B13065521 N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13065521
M. Wt: 270.17 g/mol
InChI Key: ORHMPWXGURVQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine (CAS 137092-42-3) is a chemical compound with the molecular formula C12H16BrNO . This amine-containing heterocycle serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a brominated benzyl group and a methylated oxolane (tetrahydrofuran) ring, makes it a versatile intermediate for the development of more complex molecules . This compound is recognized for its role in scientific research, particularly as a specialty material . Researchers utilize this chemical in the exploration of central nervous system (CNS) active agents. Compounds with analogous structural motifs have been investigated as dopamine analog amides and prodrugs designed to facilitate transport across the blood-brain barrier, indicating its potential application in neuroscientific and pharmacological studies . The presence of the bromine atom on the phenyl ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of diverse chemical libraries for drug discovery and material science . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3

InChI Key

ORHMPWXGURVQFN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is utilized as a building block in the synthesis of more complex molecules. Its brominated aromatic structure allows for various substitution reactions, making it a versatile intermediate in organic synthesis.

2. Biology:
The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, research highlighted its effectiveness against Staphylococcus aureus, with promising minimum inhibitory concentration (MIC) values.
  • Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (human cervical cancer) and A549 (human lung carcinoma) cells. The proposed mechanism involves interference with cell signaling pathways critical for cancer cell survival.

3. Medicine:
The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing therapeutics aimed at various diseases, particularly those involving microbial infections and cancer .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study: A study assessed the minimum inhibitory concentration (MIC) against S. aureus, revealing a promising MIC value that indicates potential as an antimicrobial agent.
  • Anticancer Research: Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting it may induce apoptosis or cell cycle arrest in cancer cells.
  • Mechanistic Insights: In silico studies have provided insights into how this compound interacts with target proteins at the molecular level, supporting its potential therapeutic applications in drug development.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the oxolan-3-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine (Hypothetical) C₁₁H₁₄BrNO ~256.14 2-bromophenyl, methyloxolan Bromine at ortho position; oxolan enhances solubility vs. linear chains
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 3-bromophenyl, methyloxolan Bromine at meta position; altered electronic effects
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-chloro-2-methylphenyl, methyloxolan Chlorine and methyl substituents; lower MW vs. brominated analogs
4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol C₁₂H₁₈BrNO 272.19 2-bromophenyl, hydroxyl, pentanol Hydroxyl group increases hydrophilicity; longer carbon chain
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) C₂₆H₂₂BrN₂S 489.44 2-bromophenyl, diphenylmethyl, thiazole Bulkier diphenylmethyl group; thiazole introduces π-conjugation

Electronic and Steric Effects

  • Substituent type : Chlorine (e.g., in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine ) is less electron-withdrawing than bromine, which may alter hydrogen-bonding capacity and intermolecular interactions.

Physicochemical Properties

  • Solubility: The oxolan ring in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., T131 ). However, hydroxyl-containing derivatives (e.g., 4-{[(2-bromophenyl)methyl]amino}pentan-1-ol ) exhibit higher hydrophilicity.
  • Crystallinity : Brominated analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ) form centrosymmetric dimers via N–H···O hydrogen bonds, suggesting similar packing behavior for the target compound.

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